molecular formula C7H11N3OS B12207988 N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12207988
M. Wt: 185.25 g/mol
InChI Key: BVQWQLKHBYNOIX-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide: is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of ethyl hydrazinecarbodithioate with various hydrazonoyl halides. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry: N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .

Medicine: The compound is being investigated for its potential use in the treatment of epilepsy and other neurological disorders. Its anticonvulsant properties make it a valuable compound for further pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its anticonvulsant properties may be attributed to its ability to modulate neurotransmitter release and receptor activity in the central nervous system .

Comparison with Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide

Comparison: N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide stands out due to its unique ethyl group substitution on the thiadiazole ring, which may enhance its biological activity compared to similar compounds. The presence of the ethyl group can influence the compound’s lipophilicity, solubility, and overall reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-3-5(11)8-7-10-9-6(4-2)12-7/h3-4H2,1-2H3,(H,8,10,11)

InChI Key

BVQWQLKHBYNOIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC

Origin of Product

United States

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